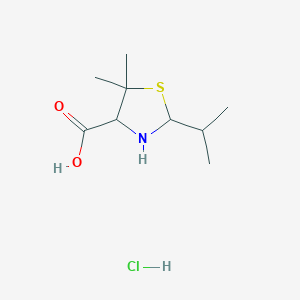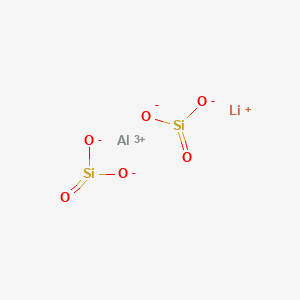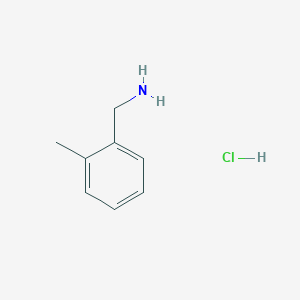
(2-Methylphenyl)methylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methylazanium chloride, also known as Xylazine, is a veterinary sedative and analgesic drug. It is commonly used in combination with other drugs to immobilize animals for medical procedures or transportation. Xylazine is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates a specific type of receptor in the brain and spinal cord. In recent years, Xylazine has gained attention in scientific research due to its potential therapeutic effects in various diseases.
Mécanisme D'action
(2-Methylphenyl)methylazanium chloride acts on the alpha-2 adrenergic receptors in the brain and spinal cord, which results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity. This leads to sedation, analgesia, and muscle relaxation. (2-Methylphenyl)methylazanium chloride also affects other neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
(2-Methylphenyl)methylazanium chloride has a range of biochemical and physiological effects, including decreased heart rate, decreased blood pressure, decreased respiratory rate, and decreased body temperature. It also affects glucose metabolism and can cause hyperglycemia in some animals. (2-Methylphenyl)methylazanium chloride can cause sedation, analgesia, and muscle relaxation, which makes it useful in veterinary medicine for procedures such as surgery and diagnostic imaging.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methylphenyl)methylazanium chloride has several advantages for use in laboratory experiments, including its potent sedative and analgesic effects, its ability to induce muscle relaxation, and its relatively low toxicity. However, (2-Methylphenyl)methylazanium chloride can also have side effects such as respiratory depression, hypotension, and bradycardia, which can be problematic in some experiments. Additionally, (2-Methylphenyl)methylazanium chloride can have variable effects depending on the species and strain of animal being used, which can make it difficult to standardize experiments.
Orientations Futures
There are many potential future directions for research on (2-Methylphenyl)methylazanium chloride. One area of interest is the development of new analogs or derivatives of (2-Methylphenyl)methylazanium chloride that have improved therapeutic effects or reduced side effects. Another area of interest is the investigation of the molecular mechanisms underlying (2-Methylphenyl)methylazanium chloride's therapeutic effects, which could lead to the development of new drugs for the treatment of various diseases. Finally, there is a need for more standardized protocols for the use of (2-Methylphenyl)methylazanium chloride in laboratory experiments, which would improve the reproducibility and reliability of scientific research using this drug.
Méthodes De Synthèse
(2-Methylphenyl)methylazanium chloride can be synthesized through a multistep process involving the reaction of 2,6-xylidine with formaldehyde, followed by reduction with sodium borohydride and quaternization with methyl chloride. The purity and yield of the final product can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
(2-Methylphenyl)methylazanium chloride has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2-Methylphenyl)methylazanium chloride has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis and inducing apoptosis in cancer cells. Inflammation is a common factor in many diseases, and (2-Methylphenyl)methylazanium chloride has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (2-Methylphenyl)methylazanium chloride has been shown to improve cognitive function and reduce neuronal damage by modulating neurotransmitter release and reducing oxidative stress.
Propriétés
Numéro CAS |
14865-38-4 |
|---|---|
Nom du produit |
(2-Methylphenyl)methylazanium chloride |
Formule moléculaire |
C8H12ClN |
Poids moléculaire |
157.64 g/mol |
Nom IUPAC |
(2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
Clé InChI |
AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN.Cl |
SMILES canonique |
CC1=CC=CC=C1C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

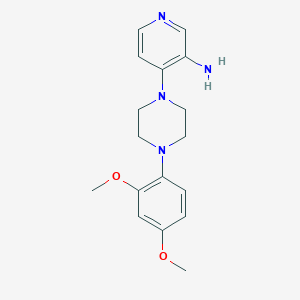


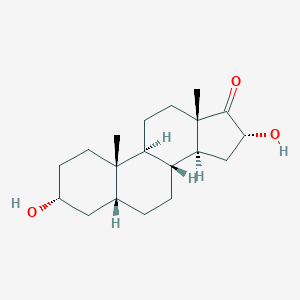

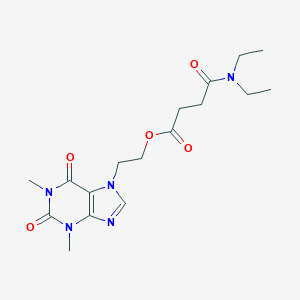

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)

